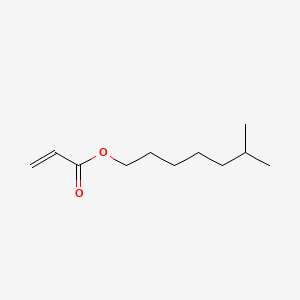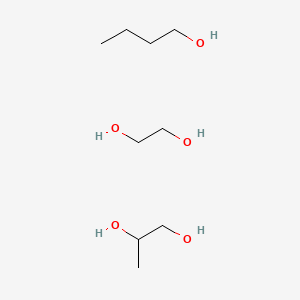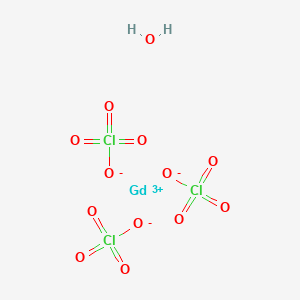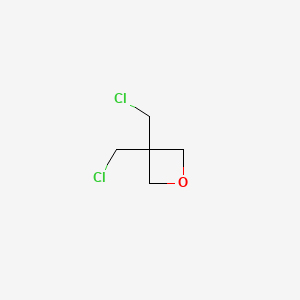
lithium;oxido(oxo)cobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium cobalt oxide can be prepared by heating a stoichiometric mixture of lithium carbonate (Li₂CO₃) and cobalt(II,III) oxide (Co₃O₄) or metallic cobalt at temperatures ranging from 600°C to 800°C. The product is then annealed at 900°C for several hours under an oxygen atmosphere . Another method involves the calcination of hydrated cobalt oxalate (β-CoC₂O₄·2H₂O) with lithium hydroxide (LiOH) at temperatures up to 750°C to 900°C .
Industrial Production Methods
In industrial settings, lithium cobalt oxide is often produced using high-temperature solid-state reactions. These methods can lead to abnormal grain growth, inhomogeneity, and poor control over stoichiometry . To address these issues, newer synthetic approaches such as electrospinning have been developed. Electrospinning is a low-cost and simple procedure for fabricating one-dimensional nanostructures, which exhibit high specific surface area, short ionic and electronic diffusion pathways, and mechanical stability .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium cobalt oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Lithium cobalt oxide can be oxidized in the presence of oxygen at high temperatures.
Reduction: It can be reduced using lithium ions during the discharge cycle in lithium-ion batteries.
Substitution: Substitution reactions can occur when lithium ions are replaced by other metal ions in the crystal lattice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, during the discharge cycle in lithium-ion batteries, lithium ions are intercalated into the crystal lattice, forming a reduced form of lithium cobalt oxide .
Applications De Recherche Scientifique
Lithium cobalt oxide has a wide range of scientific research applications:
Medicine: Its oxidative properties are being explored for potential therapeutic applications.
Mécanisme D'action
The mechanism by which lithium cobalt oxide exerts its effects is primarily through its redox activity. In lithium-ion batteries, lithium cobalt oxide acts as a cathode material, where lithium ions are intercalated and deintercalated during the charge and discharge cycles . This redox activity is facilitated by the cobalt atoms, which can switch between different oxidation states (Co³⁺ and Co⁴⁺), allowing for the transfer of electrons and ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium nickel oxide (LiNiO₂)
- Lithium manganese oxide (LiMn₂O₄)
- Lithium iron phosphate (LiFePO₄)
Uniqueness
Compared to these similar compounds, lithium cobalt oxide offers higher energy density and stable electrochemical performance, making it a preferred choice for high-performance lithium-ion batteries . it also has drawbacks such as higher cost and potential environmental and health risks associated with cobalt .
Propriétés
IUPAC Name |
lithium;oxido(oxo)cobalt |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Li.2O/q;+1;;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZPBUKRYWOWDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][Co]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[O-][Co]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoLiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














